

# The Multifaceted Therapeutic Potential of 1,2-Benzisothiazoles: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: *1,2-Benzisothiazole-3-carboxylic acid*

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PISA, Italy – The 1,2-benzisothiazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological applications of 1,2-benzisothiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

## Chemical Synthesis and Properties

The synthesis of the 1,2-benzisothiazole core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of 2-mercaptobenzamide or its derivatives.<sup>[1]</sup> Another established approach begins with 2,2'-dithiodibenzoic acid, which undergoes amidation and subsequent cyclization.<sup>[1]</sup> More contemporary methods include a cobalt-catalyzed intramolecular S-N bond formation in an aqueous medium, offering an environmentally friendly and efficient pathway to these compounds.<sup>[2]</sup>

The parent compound, 1,2-benzisothiazol-3(2H)-one, is a white to yellowish solid with a melting point of 155.5-157°C.[3] Its solubility in water is limited but can be influenced by pH. The chemical structure of the 1,2-benzisothiazole core allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activities.

## Biological Activities of 1,2-Benzisothiazole Derivatives

Derivatives of 1,2-benzisothiazole have been extensively studied and have shown significant potential in various therapeutic areas. The following sections summarize the key findings, with quantitative data presented in the accompanying tables.

### Antimicrobial Activity

1,2-Benzisothiazole derivatives have demonstrated potent antimicrobial activity against a range of pathogens.[4] N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, along with their esters and amides, have shown significant efficacy against Gram-positive bacteria, with some compounds exhibiting potencies 10 to 20 times higher than the parent 1,2-benzisothiazolin-3-one.[5] Notably, these compounds were found to be inactive against E. coli.[5] Certain sulfonamide and sulfonylurea derivatives have also displayed good antibacterial activity against Gram-positive bacteria, with a marked synergistic effect when combined with trimethoprim.[6] The antifungal activity is also prominent, with some derivatives showing selective action against various fungi, including yeasts and dermatophytes. [5][6]

Table 1: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives

Compound/Derivative	Target Organism(s)	Activity Metric (e.g., MIC, Zone of Inhibition)	Reference(s)
N-arylalkanoic and N-aryloxyalkanoic acids (compounds 4-12) and their esters and amides (compounds 13-26)	Gram-positive bacteria	10-20 times more potent than 1,2-benzisothiazolin-3-one	[5]
Compounds 12-23	Yeasts and moulds	Considerable susceptibility	[5]
Sulfonamide derivatives (compounds 7 and 8)	Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)	Good antibacterial activity; strong synergism with trimethoprim	[6]
Benzenesulfonylurea derivative (compound 9)	Madurella mycetomatis, Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp.	Very marked antimycotic action	[6]

## Anticancer Activity

The anticancer potential of 1,2-benzisothiazole derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxicity against various cancer cell lines through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[7][8] For instance, certain benzisothiazolone derivatives have shown dose-dependent inhibition of NF-κB in Hodgkin's Lymphoma cells, leading to cytotoxicity.[9] Specifically, some derivatives suppressed both p50 and p65 subunits of NF-κB.[9] Other studies have highlighted the role of these compounds in inhibiting carbonic anhydrase IX

(CAIX), an enzyme associated with tumor hypoxia, thereby blocking cancer cell growth under hypoxic conditions.<sup>[10][11]</sup>

Table 2: Anticancer Activity of 1,2-Benzisothiazole Derivatives

Compound/Derivative	Cancer Cell Line(s)	IC50 Value(s)	Reference(s)
Benzisothiazolone derivative 1	Hodgkin's Lymphoma (L428)	3.3 µg/ml	[9]
Benzisothiazolone derivative 2	Hodgkin's Lymphoma (L428)	4.35 µg/ml	[9]
Benzisothiazolone derivative 3	Hodgkin's Lymphoma (L428)	13.8 µg/ml	[9]
2-substituted benzothiazole derivative A	Hepatocellular Carcinoma (HepG2)	56.98 µM (24h), 38.54 µM (48h)	[12][13]
2-substituted benzothiazole derivative B	Hepatocellular Carcinoma (HepG2)	59.17 µM (24h), 29.63 µM (48h)	[12][13]
Substituted bromopyridine acetamide benzothiazole derivative 29	SKRB-3, SW620, A549, HepG2	1.2 nM, 4.3 nM, 44 nM, 48 nM	[14][15]
Naphthalimide derivative 66	HT-29, A549, MCF-7	3.72 ± 0.3 µM, 4.074 ± 0.3 µM, 7.91 ± 0.4 µM	[14]
Naphthalimide derivative 67	HT-29, A549, MCF-7	3.47 ± 0.2 µM, 3.89 ± 0.3 µM, 5.08 ± 0.3 µM	[14]
Benzothiazole aniline derivative L1	A549	>500 µM	[16]
Benzothiazole aniline derivative L2	A549	>500 µM	[16]
Benzothiazole aniline derivative L3	A549	240.2 µM	[16]
Platinum complex L1Pt	A549	>500 µM	[16]

Platinum complex L2Pt	A549	10.3 $\mu$ M	<a href="#">[16]</a>
Platinum complex L3Pt	A549	10.1 $\mu$ M	<a href="#">[16]</a>

## Anti-inflammatory and Anticonvulsant Activities

Several 1,2-benzisothiazole derivatives have exhibited notable anti-inflammatory and anticonvulsant properties. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.[\[17\]](#)[\[18\]](#) The anticonvulsant activity has been demonstrated in preclinical models such as the maximal electroshock seizure (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures.[\[19\]](#)[\[20\]](#)

Table 3: Anti-inflammatory and Anticonvulsant Activity of 1,2-Benzisothiazole Derivatives

Compound/Derivative	Biological Activity	Animal Model/Assay	Efficacy Metric (e.g., % inhibition, ED50)	Reference(s)
Various 2-amino benzothiazole derivatives	Anti-inflammatory	Carrageenan-induced paw edema	Comparable to diclofenac sodium	<a href="#">[21]</a>
1,2-benzothiazine derivatives	Anti-inflammatory	In vivo and in vitro models	Stronger than traditional NSAIDs	<a href="#">[18]</a>
Denzimol (imidazole derivative)	Anticonvulsant	Maximal Electroshock Seizure (MES) test in mice and rabbits	Nearly equivalent to phenytoin and phenobarbital	<a href="#">[22]</a>
1-Phenylcyclohexyl amine (PCA)	Anticonvulsant	Maximal Electroshock (MES) seizure test in mice	ED50: 7.0 mg/kg, i.p.	<a href="#">[23]</a>

## Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synthesized protocols for key experiments cited in the literature.

### Synthesis of 1,2-Benzisothiazol-3(2H)-one

This protocol is a general representation of a common synthetic method.

Materials:

- 2,2'-dithiobisbenzoyl chloride
- Methylene chloride

- Concentrated ammonium hydroxide (NH<sub>4</sub>OH)
- Concentrated hydrochloric acid (HCl)
- Water

#### Procedure:

- Chlorine gas is bubbled into a stirred suspension of 2,2'-dithiobisbenzoyl chloride in methylene chloride.[\[3\]](#)
- The resulting solution is added to concentrated ammonium hydroxide with vigorous stirring.[\[3\]](#)
- The mixture is stirred for one hour after the addition is complete.[\[3\]](#)
- The resulting solid is collected by filtration.[\[3\]](#)
- The damp solid is suspended in water and acidified by adding concentrated hydrochloric acid with vigorous stirring.[\[3\]](#)
- The solid product is isolated by filtration and washed with water.[\[3\]](#)
- The final product is dried in vacuo to yield 1,2-benzisothiazol-3(2H)-one.[\[3\]](#)

## In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

#### Materials:

- 96-well tissue culture plates
- Cells to be tested
- 1,2-benzisothiazole derivative compounds
- Culture medium (e.g., DMEM with 10% FBS)



- MTT solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Plate cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[\[24\]](#)[\[25\]](#)
- Treat the cells with various concentrations of the 1,2-benzisothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[\[24\]](#)[\[25\]](#)
- Add 10  $\mu$ L of MTT solution to each well.[\[24\]](#)
- Incubate the plates at 37°C for 2-4 hours, or until a purple precipitate is visible.[\[24\]](#)[\[26\]](#)
- Add 100-200  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[\[24\]](#)
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[\[24\]](#)

## In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Materials:

- Rats or mice
- 1% carrageenan solution in saline
- 1,2-benzisothiazole derivative compounds
- Vehicle (e.g., saline, DMSO)
- Plethysmometer or calipers

**Procedure:**

- Administer the 1,2-benzisothiazole derivative or vehicle to the animals (e.g., orally or intraperitoneally).[\[27\]](#)[\[28\]](#)
- After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[\[27\]](#)[\[29\]](#)
- Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[\[28\]](#)[\[29\]](#)
- The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

## In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

This model is used to screen for compounds effective against generalized tonic-clonic seizures.

**Materials:**

- Mice or rats
- Electroconvulsive shock apparatus with corneal electrodes
- Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
- Conductive solution (0.9% saline)
- 1,2-benzisothiazole derivative compounds
- Vehicle

**Procedure:**

- Administer the 1,2-benzisothiazole derivative or vehicle to the animals.[\[19\]](#)[\[20\]](#)

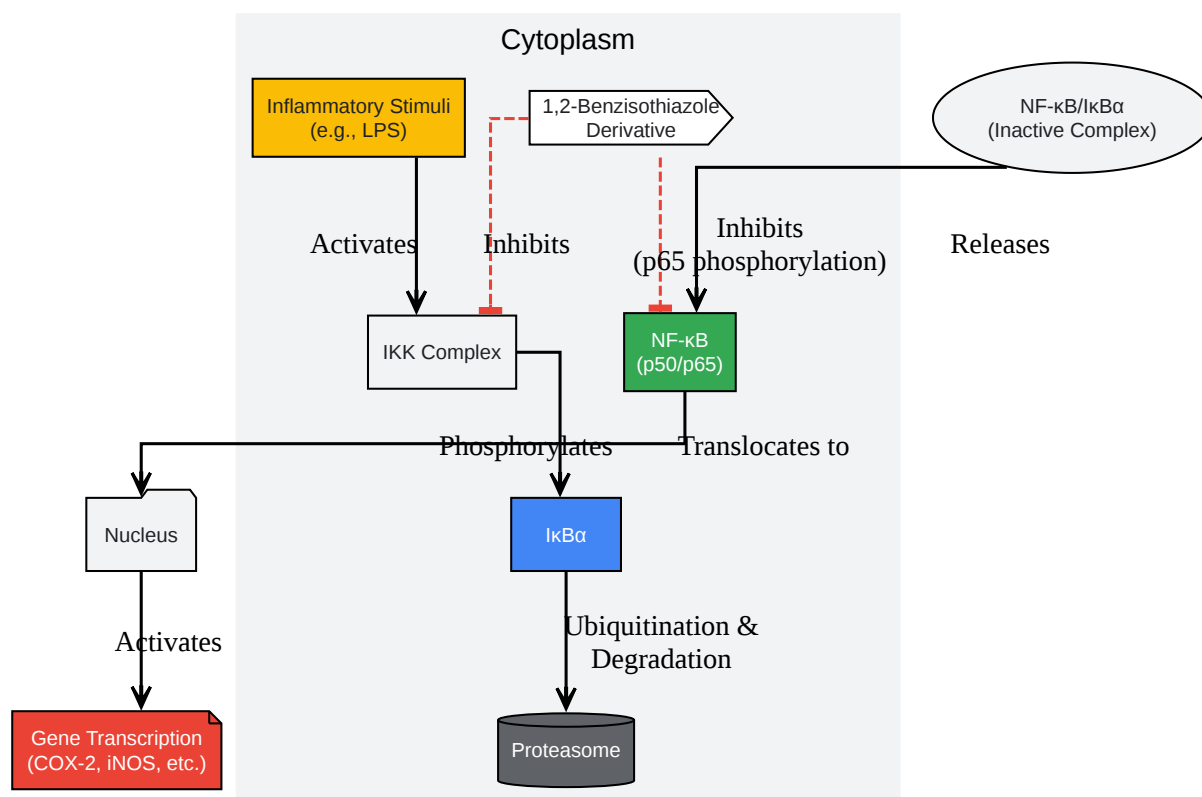
- At the time of expected peak effect, apply a drop of topical anesthetic and then conductive saline to the corneas of each animal.[19]
- Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.[19][20]
- Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[19]
- A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can then be determined. [19]

## Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2-benzisothiazole derivatives are a result of their interaction with various cellular targets and signaling pathways.

### Inhibition of NF- $\kappa$ B Signaling Pathway

Several studies have indicated that the anticancer and anti-inflammatory effects of certain 1,2-benzisothiazole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[9][30] NF- $\kappa$ B is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by various signals, I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and activate target gene expression. Some 1,2-benzisothiazole derivatives have been shown to suppress the phosphorylation of I $\kappa$ B $\alpha$  and the p65 subunit of NF- $\kappa$ B, thereby preventing its nuclear translocation and subsequent activation of downstream targets like COX-2 and iNOS.[13][30]

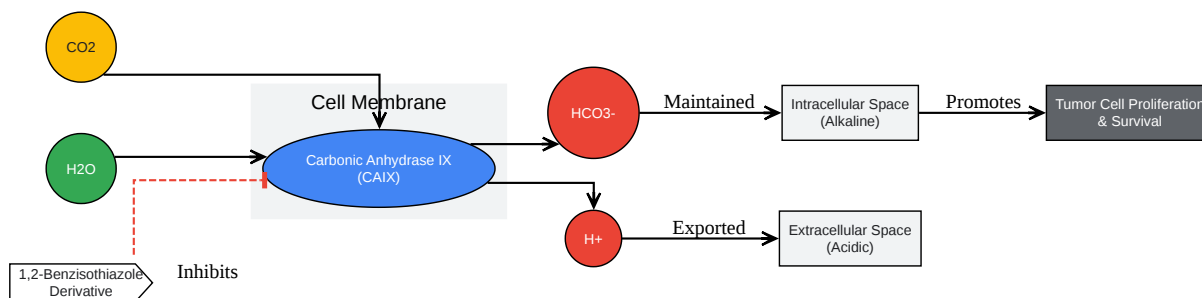


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Caption: Inhibition of the NF-κB signaling pathway by 1,2-benzisothiazole derivatives.

## Carbonic Anhydrase Inhibition

Certain 1,2-benzisothiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.<sup>[10][11]</sup> CAIX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression, and metastasis. By inhibiting CAIX, these compounds can disrupt the pH regulation in cancer cells, leading to a reduction in their proliferation and survival, especially under hypoxic conditions.

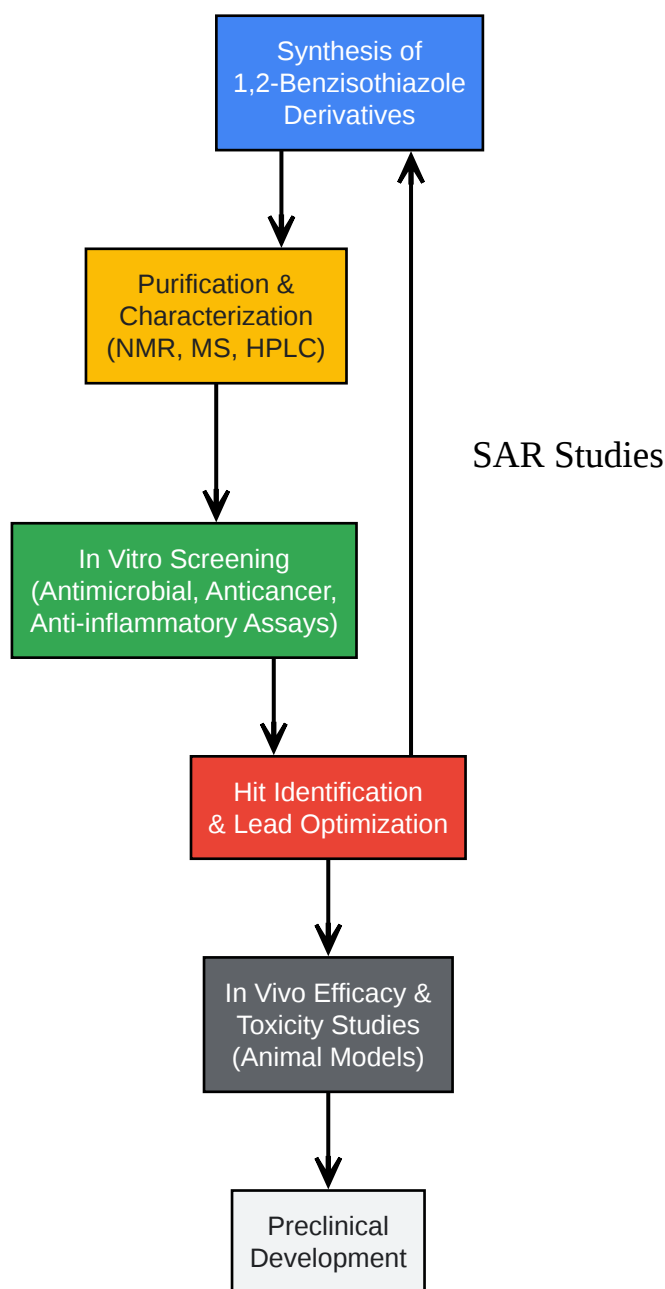


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Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by 1,2-benzisothiazole derivatives.

## Experimental Workflow for Drug Discovery

The discovery and development of novel 1,2-benzisothiazole-based therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.



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Caption: A typical workflow for the discovery of 1,2-benzisothiazole-based drugs.

## Conclusion

The 1,2-benzisothiazole scaffold represents a versatile and promising platform for the development of new drugs targeting a wide range of diseases. The extensive research into their synthesis and biological activities has provided a solid foundation for future drug discovery

efforts. The quantitative data and detailed protocols presented in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic. The continued exploration of the structure-activity relationships and mechanisms of action of 1,2-benzisothiazole derivatives holds great promise for addressing unmet medical needs.

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